N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structure with a tert-butyl group at the N1 position, a 4-oxo moiety, and a 4-ethoxybenzamide substituent at the C5 position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to ATP-competitive kinase inhibitors, which often target enzymes such as EGFR (epidermal growth factor receptor) .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-5-26-13-8-6-12(7-9-13)16(24)21-22-11-19-15-14(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEGSASRBJWRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known for their diverse biological activities. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its solubility and biological interactions. The ethoxybenzamide moiety may also contribute to its pharmacological properties.
Biological Activity
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit various pharmacological activities, including:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Pyrazolo[3,4-d]pyrimidine Core : This may involve cyclization reactions starting from 5-amino-1H-pyrazole derivatives and carboxhydrazides.
- Functionalization : The introduction of the ethoxybenzamide moiety can be achieved through acylation reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure products.
Comparative Analysis
To understand the biological activity better, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | Similar pyrazolo[3,4-d]pyrimidine core | Antitumor activity reported |
| 5-Acetyl-4-amino-pyrimidines | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives | Fused heterocyclic rings | Antimicrobial and anticancer activities |
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazolo[3,4-d]pyrimidines:
- Anticancer Studies : A study highlighted that compounds within this class induced apoptosis in various cancer cell lines through mechanisms involving caspase activation and downregulation of survival proteins like XIAP .
- Enzyme Inhibition Studies : Research focusing on ALDH inhibitors indicates that modifications in the pyrazolo[3,4-d]pyrimidine structure could enhance their efficacy as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Molecular Properties
Pharmacokinetic and Physicochemical Profiles
- Lipophilicity : The 4-ethoxy group in the target compound (logP ~2.5 estimated) offers moderate lipophilicity compared to fluorinated analogs (logP ~2.8–3.0) and dimethoxy derivatives (logP ~1.9) .
- Metabolic Stability : Fluorinated analogs (e.g., 2,6-difluoro and 3,4-difluoro) resist oxidative metabolism due to fluorine’s electronegativity, whereas the ethoxy group in the target compound may undergo dealkylation .
Q & A
Q. What are the established synthetic pathways for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone intermediates. A common approach includes:
- Step 1 : Alkylation or arylation of the pyrazolo[3,4-d]pyrimidinone core at the N1 position using tert-butyl halides or arylating agents .
- Step 2 : Coupling the modified core with 4-ethoxybenzamide derivatives via nucleophilic substitution or amidation reactions. For example, using 4-ethoxybenzoyl chloride under anhydrous conditions in the presence of a base like potassium carbonate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard methods .
Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-alkylation or byproduct formation .
Q. How is the structural integrity of this compound validated during synthesis?
Structural confirmation relies on a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, pyrimidinone carbonyl at δ ~160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <5 ppm error .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .
Data Interpretation Tip: Cross-reference spectral data with structurally similar pyrazolo[3,4-d]pyrimidine derivatives to resolve ambiguities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water. Pre-saturate aqueous buffers with DMSO for biological assays .
- Stability : Hydrolytically sensitive at the pyrimidinone carbonyl under strong acidic/basic conditions. Store at –20°C in inert atmospheres (argon) to prevent degradation .
- Analytical Monitoring : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to track stability over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Parameter Screening : Vary solvents (DMF vs. THF), bases (KCO vs. EtN), and temperatures (60–100°C) using Design of Experiments (DoE) .
- Catalysis : Explore Pd-mediated cross-coupling for aryl group introduction, which may reduce side reactions compared to traditional alkylation .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry or reaction time accordingly .
Case Study: A patent (EP2228370B1) achieved 75% yield by using anhydrous acetonitrile and controlled dropwise addition of reagents .
Q. What mechanistic insights explain the reactivity of the pyrazolo[3,4-d]pyrimidinone core with electrophilic agents?
- Electronic Effects : The N1-tert-butyl group enhances electron density at the pyrimidinone carbonyl, making it susceptible to nucleophilic attack. Substituents at C5 (e.g., ethoxybenzamide) sterically hinder reactivity at adjacent positions .
- Kinetic Studies : Use F NMR (if fluorinated analogs are synthesized) to track reaction rates under varying conditions .
Q. How do structural modifications (e.g., tert-butyl vs. aryl groups) impact biological activity?
- Comparative Studies : Synthesize analogs with varying N1 substituents (e.g., phenyl, isopropyl) and evaluate binding affinity via enzyme inhibition assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins, correlating steric/electronic effects with activity .
Example: Replacing tert-butyl with a phenyl group reduced IC by 40% in kinase inhibition assays, likely due to reduced hydrophobic interactions .
Q. How should contradictory data in biological assays be resolved?
- Assay Validation : Ensure consistency in buffer pH, DMSO concentration, and enzyme lot numbers. Repeat assays with internal controls (e.g., staurosporine for kinase inhibition) .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Q. What computational tools are recommended for predicting reaction pathways and optimizing synthesis?
- Reaction Design : Use ICReDD’s quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to prioritize reaction conditions .
- Software : Gaussian 16 for energy profiling; Schrödinger Suite for retrosynthetic planning .
Methodological Resources
- Synthetic Protocols : Refer to Tetrahedron (1992) for pyrazolo[3,4-d]pyrimidine alkylation .
- Analytical Standards : Follow USP/PharmEur guidelines for residual solvent testing (e.g., acetonitrile limits <410 ppm) .
- Safety : Conduct hazard analyses for reagents like O-benzyl hydroxylamine hydrochloride, which may release toxic gases upon decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
